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Compound of Interest

Compound Name: 2-(Methylthio)-4,5-diphenyloxazole

Cat. No.: B076272 Get Quote

A Spectroscopic Comparison of 2-(Methylthio)-4,5-diphenyloxazole and its Analogues for

Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-
(Methylthio)-4,5-diphenyloxazole and its analogues. The data presented is crucial for the

identification, characterization, and quality control of these compounds in research and

development settings. The following sections detail the spectroscopic data in a comparative

format, outline the experimental protocols used for their acquisition, and provide a visual

workflow for the analytical process.

Spectroscopic Data Comparison
The spectroscopic characteristics of 2-(Methylthio)-4,5-diphenyloxazole and its analogues

are summarized below. These compounds share a common 4,5-diphenyloxazole core, with

variations at the 2-position, which significantly influences their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
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Compound/Analog
ue

H-phenyl (approx.
range)

H-S-CH₃ Other Protons

Ethyl 5-(methylthio)-2-

phenyloxazole-4-

carboxylate

7.97-7.94 (m, 2H),

7.39-7.37 (m, 3H)
2.61 (s, 3H)

4.35 (q, J=7.1 Hz,

2H), 1.34 (t, J=7.1 Hz,

3H)

(4-Methoxyphenyl)(5-

(methylthio)-2-

phenyloxazol-4-

yl)methanone

8.54 (dd, J=7.0, 2.1

Hz, 2H), 8.04-8.01 (m,

2H), 7.47-7.45 (m,

3H), 6.97 (dd, J=7.1,

2.0 Hz, 2H)

2.69 (s, 3H) 3.86 (s, 3H)

2-Methyl-4,5-

diphenyloxazoline
7.4-7.2 (m) - 5.2 (d), 4.7 (d), 2.1 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Compound/An
alogue

C-phenyl
(approx.
range)

C-S-CH₃ C-oxazole Other Carbons

Ethyl 5-

(methylthio)-2-

phenyloxazole-4-

carboxylate

131.3, 129.2,

129.0, 126.8,

126.7

14.9
162.3, 161.2,

155.2
61.6, 14.8

(4-

Methoxyphenyl)

(5-(methylthio)-2-

phenyloxazol-4-

yl)methanone

135.9, 132.9,

132.6, 130.6,

129.9, 128.8,

126.7, 126.2,

113.5

14.2
183.9, 163.3,

159.5, 157.3
55.4

2-Methyl-4,5-

diphenyloxazolin

e

142.1, 140.9,

128.6, 128.5,

128.2, 127.8,

127.2, 126.9

- 165.9, 83.5, 78.1 14.2

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹) (KBr Pellet)
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Compound/An
alogue

ν(C=N)
ν(C=C)
aromatic

ν(C-O) ν(S-C)

Ethyl 5-

(methylthio)-2-

phenyloxazole-4-

carboxylate

1676 1517 1217, 1163 Not specified

(4-

Methoxyphenyl)

(5-(methylthio)-2-

phenyloxazol-4-

yl)methanone

1596 1492, 1445 1260 Not specified

2,5-

Diphenyloxazole
Not specified 1610 1070 -

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound/Analog
ue

Molecular Ion [M]⁺
or [M+H]⁺

Key Fragmentation
Peaks

Ionization Method

Ethyl 5-(methylthio)-2-

phenyloxazole-4-

carboxylate

264.0694 [M+H]⁺ Not specified ESI

(4-Methoxyphenyl)(5-

(methylthio)-2-

phenyloxazol-4-

yl)methanone

326.0851 [M+H]⁺ Not specified ESI

2,5-Diphenyloxazole 221 118, 105, 91, 77 EI

Table 5: UV-Visible and Fluorescence Spectroscopic Data
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Compound/An
alogue

Solvent
λmax (abs)
(nm)

λmax (em)
(nm)

Quantum Yield
(Φ)

2,5-

Diphenyloxazole
Ethanol 320 370 0.84

Substituted 2,5-

Diphenyloxazole

(Theoretical)

DMF 350-450 Not specified Not specified

Substituted

Oxazolone

Derivative

Chlorobenzene ~370 ~522 Not specified

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Detailed experimental protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer (at 300 or 400 MHz

for ¹H and 75 or 100 MHz for ¹³C). Samples were dissolved in deuterated chloroform (CDCl₃)

with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts

per million (ppm) and coupling constants (J) in Hertz (Hz). Multiplicities are abbreviated as s

(singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Infrared (IR) Spectroscopy
IR spectra were recorded on a PerkinElmer FT-IR spectrometer using potassium bromide (KBr)

pellets. The spectra were scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were obtained on a Q-TOF mass spectrometer using

electrospray ionization (ESI). Electron ionization (EI) mass spectra were recorded on a mass

spectrometer operating at 70 eV.
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UV-Visible and Fluorescence Spectroscopy
UV-Vis absorption spectra were recorded on a Shimadzu UV-2450 spectrophotometer.

Fluorescence emission spectra were recorded on a Shimadzu RF-5301PC

spectrofluorophotometer. The samples were dissolved in spectroscopic grade solvents.

Quantum yields were determined relative to a standard fluorophore.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 2-(Methylthio)-4,5-diphenyloxazole and its analogues.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic comparison of 2-(Methylthio)-4,5-
diphenyloxazole and its analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076272#spectroscopic-comparison-of-2-methylthio-
4-5-diphenyloxazole-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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